molecular formula C9H18Cl2N2O2 B13760167 Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester CAS No. 58050-44-5

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester

Cat. No.: B13760167
CAS No.: 58050-44-5
M. Wt: 257.15 g/mol
InChI Key: BNLIIOZJVMRXSL-UHFFFAOYSA-N
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Description

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester is a chemical compound with the molecular formula C9H18Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of carbamic acid and bis(2-chloroethyl)aminomethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester typically involves the reaction of isopropyl chloroformate with N-bis(2-chloroethyl)aminomethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Hydrolysis: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride may be used.

Major Products Formed

    Substitution Reactions: Products may include substituted carbamates and amines.

    Hydrolysis: Products include carbamic acid and isopropanol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, 2-chloroethyl ester
  • Carbamic acid, β-chloroethyl ester
  • N,N-Bis(2-chloroethyl)carbamoyl chloride

Uniqueness

Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester is unique due to its specific structure, which includes both carbamic acid and bis(2-chloroethyl)aminomethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

58050-44-5

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

propan-2-yl N-[bis(2-chloroethyl)aminomethyl]carbamate

InChI

InChI=1S/C9H18Cl2N2O2/c1-8(2)15-9(14)12-7-13(5-3-10)6-4-11/h8H,3-7H2,1-2H3,(H,12,14)

InChI Key

BNLIIOZJVMRXSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NCN(CCCl)CCCl

Origin of Product

United States

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